2-Benzyl-1H-imidazole-5-carbonitrile
Description
2-Benzyl-1H-imidazole-5-carbonitrile is a heterocyclic compound featuring an imidazole core substituted with a benzyl group at position 2 and a nitrile (-CN) group at position 5. The benzyl group imparts hydrophobic characteristics, while the nitrile enhances polarity, making the compound a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions or cyclization strategies, often employing catalysts like CuI and bases such as Cs₂CO₃ under nitrogen atmospheres .
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-benzyl-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C11H9N3/c12-7-10-8-13-11(14-10)6-9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14) |
InChI Key |
ZUIINMLQXCZCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2-Benzyl-1H-imidazole-5-carbonitrile may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced catalysts can enhance the production rate and reduce the cost of manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-Benzyl-1H-imidazole-5-amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Benzyl-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzyl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazole derivatives are heavily influenced by substituents. Below is a comparative analysis of 2-Benzyl-1H-imidazole-5-carbonitrile and its structural analogues:
Physicochemical Properties
- Polarity: The nitrile group at position 5 contributes to polarity in all analogues. However, substituents like -NH₂ (in 2-amino derivatives) or -OH (in ) further increase hydrophilicity, whereas benzyl or trifluoromethyl groups enhance hydrophobicity .
- Solubility: Compounds with ionic groups (e.g., hydrochloride salts in 1-(4-cyanophenyl)guanidine hydrochloride) exhibit superior aqueous solubility compared to neutral analogues like 2-benzyl derivatives .
- Stability : The trifluoromethyl group in confers resistance to oxidative degradation, a property absent in the benzyl-substituted target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
